ethyl (2S)-4-amino-2-hydroxybutanoate
Description
Ethyl (2S)-4-amino-2-hydroxybutanoate (CAS: 735225-24-8) is a chiral ester derivative of 4-amino-2-hydroxybutanoic acid. Its molecular formula is C₆H₁₃NO₃, with a molecular weight of 147.17 g/mol . The compound features three functional groups: an amino (-NH₂) group at position 4, a hydroxyl (-OH) group at position 2, and an ethyl ester (-COOEt) at position 1. The (2S) stereochemistry indicates the hydroxyl group is in the S-configuration.
Commercial availability is restricted, with discontinuation noted for certain batch sizes .
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
ethyl (2S)-4-amino-2-hydroxybutanoate |
InChI |
InChI=1S/C6H13NO3/c1-2-10-6(9)5(8)3-4-7/h5,8H,2-4,7H2,1H3/t5-/m0/s1 |
InChI Key |
KSCZLCFMSHHFAK-YFKPBYRVSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCN)O |
Canonical SMILES |
CCOC(=O)C(CCN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2S)-4-amino-2-hydroxybutanoate can be synthesized through the esterification of (2S)-4-amino-2-hydroxybutanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of esterification processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-4-amino-2-hydroxybutanoate undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Major Products Formed
Hydrolysis: (2S)-4-amino-2-hydroxybutanoic acid and ethanol.
Reduction: (2S)-4-amino-2-hydroxybutanol.
Scientific Research Applications
Ethyl (2S)-4-amino-2-hydroxybutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (2S)-4-amino-2-hydroxybutanoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act as a substrate for enzymes involved in amino acid metabolism. The presence of the amino and hydroxyl groups allows it to participate in hydrogen bonding and other interactions that influence its reactivity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
Ethyl 2-Amino-4-Hydroxybutanoate (CAS: 764724-38-1)
- Molecular Formula: C₆H₁₃NO₃ (identical to the target compound).
- Key Difference: Swapped positions of amino and hydroxyl groups (amino at C2, hydroxyl at C4).
Significance of Positional Isomerism
For example, the hydroxyl group at C4 in the isomer may influence solubility differently compared to the amino group at C4 in the target compound.
Functional Group Variants
Ethyl (2S)-2-Hydroxybutanoate (CAS: 88271-13-0)
- Molecular Formula : C₆H₁₂O₃.
- Key Difference: Lacks the amino group, retaining only the hydroxyl and ester functionalities.
- Molecular Weight : 132.16 g/mol .
- Applications : Used as a flavoring agent or synthetic intermediate in organic chemistry.
Impact of Amino Group Absence
Structural Analogs with Modified Backbones
Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate
- Molecular Formula: C₉H₁₆F₃NO₂.
- Key Features: Incorporates a trifluoroethylamino group and dimethyl substituents.
- Synthesis: Prepared via nucleophilic substitution of methyl (2S)-2-amino-3,3-dimethylbutanoate with trifluoroethylating agents .
- Applications : Intermediate in pharmaceuticals; trifluoroethyl groups enhance metabolic stability and lipophilicity .
(2R,3S)-Methyl 3-Amino-2-Hydroxy-4-Phenylbutanoate (CAS: 139163-87-4)
Data Table: Comparative Overview
Key Research Findings
Purification methods for similar compounds include reverse-phase chromatography (C18 columns) and silica gel chromatography .
Crystal Packing and Hydrogen Bonding :
Notes and Limitations
Data Gaps: Physical properties (melting point, solubility) for this compound are unavailable in the provided evidence.
Stereochemical Considerations : The impact of the (2S) configuration on biological activity remains unstudied but is critical for enantioselective interactions.
Commercial Status : The target compound is listed as discontinued in some batch sizes, limiting practical availability .
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